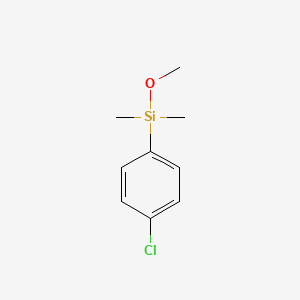

(4-Chlorophenyl)(methoxy)dimethylsilane

Description

(4-Chlorophenyl)(methoxy)dimethylsilane (CAS: 62244-44-4) is an organosilicon compound featuring a silicon atom bonded to a 4-chlorophenyl group, a methoxy group, and two methyl groups. Its molecular formula is C₉H₁₃ClOSi, with a molecular weight of 200.74 g/mol . Safety data indicate standard handling precautions for silanes, including adequate ventilation and avoidance of moisture .

Properties

IUPAC Name |

(4-chlorophenyl)-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClOSi/c1-11-12(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBHWXKQEGSHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211294 | |

| Record name | Silane, (4-chlorophenyl)methoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62244-44-4 | |

| Record name | Silane, (4-chlorophenyl)methoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-chlorophenyl)methoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chlorophenyl)methoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(methoxy)dimethylsilane typically involves the reaction of (4-chlorophenyl)magnesium bromide with dimethyldichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with methanol to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(methoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: The chlorophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include (4-chlorophenyl)(amino)dimethylsilane and (4-chlorophenyl)(thiol)dimethylsilane.

Oxidation Reactions: Products include (4-chlorophenyl)(methoxy)silanol and (4-chlorophenyl)(methoxy)siloxane.

Reduction Reactions: Products include (4-phenyl)(methoxy)dimethylsilane.

Scientific Research Applications

(4-Chlorophenyl)(methoxy)dimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: It is used in the modification of biomolecules to enhance their stability and functionality.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty polymers and coatings that require high thermal and chemical stability

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(methoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as a leaving group in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Variations on Silicon

The reactivity and applications of organosilanes are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Hydrolytic Stability : Methoxy-substituted silanes (e.g., the target compound) hydrolyze faster than ethoxy analogs (e.g., (4-Chlorophenyl)triethoxysilane ) due to reduced steric hindrance and higher electrophilicity of the methoxy group .

- Reactivity : Vinyl and allyl substituents (e.g., ALLYL(4-METHOXYPHENYL)DIMETHYLSILANE ) enable participation in hydrosilylation or polymerization reactions, unlike the target compound’s methoxy group, which is more suited for nucleophilic substitution .

- Steric Effects : Bulky groups like tert-butyl in (Chloromethoxy)(tert-butyl)dimethylsilane improve stability against unwanted side reactions, a feature absent in the less hindered target compound .

Biological Activity

(4-Chlorophenyl)(methoxy)dimethylsilane is a silane compound characterized by a silicon atom bonded to two methyl groups, a methoxy group, and a para-chlorophenyl substituent. This unique structure lends itself to various chemical interactions, making it of interest in both materials science and biological applications. While specific data on its biological activity is limited, related compounds with similar structural features have demonstrated significant antimicrobial and antifungal properties.

The compound's mechanism of action is primarily attributed to its ability to form stable covalent bonds with various biological substrates. The silicon atom can bond effectively with oxygen, nitrogen, and carbon atoms, facilitating diverse chemical reactions:

- Substitution Reactions: The methoxy group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: Possible oxidation to silanols or siloxanes.

- Reduction Reactions: The chlorophenyl group can undergo reduction to yield phenyl derivatives.

The presence of the chlorophenyl moiety enhances its reactivity due to its electron-withdrawing nature, potentially increasing binding affinity in biological systems.

Antimicrobial Properties

Compounds containing chlorophenyl groups often exhibit notable antimicrobial activities. Although specific studies on this compound are sparse, the following findings from related compounds provide insight into its potential:

- Antimicrobial Studies: Compounds structurally similar to this compound have been shown to possess antimicrobial properties with inhibition zones ranging from 16 mm to 31 mm against various pathogens .

- Minimum Inhibitory Concentration (MIC): For example, a related compound demonstrated an MIC of 6.25 μg/mL against A. fumigatus, indicating strong antifungal activity .

Case Studies

-

Cell Culture Studies:

- In laboratory settings, compounds similar to this compound have been tested on cultured human lung cancer cells. These studies focused on the effects on cell proliferation and apoptosis, suggesting potential applications in cancer treatment.

-

Molecular Docking Studies:

- Molecular docking analyses have been employed to understand how this compound interacts with biological targets. These studies help elucidate its potential as an antimicrobial agent and a candidate for drug development.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| (4-Chlorophenyl)dimethylsilane | Lacks methoxy group; limited reactivity | Moderate |

| (4-Methoxyphenyl)dimethylsilane | Lacks chlorophenyl group; reduced electrophilicity | Low |

| (4-Chlorophenyl)(ethoxy)dimethylsilane | Similar structure; different leaving group | Moderate |

This table illustrates that the combination of both a chlorophenyl and a methoxy group in this compound may enhance its reactivity and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.